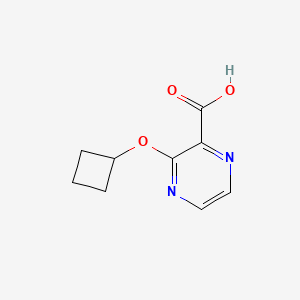

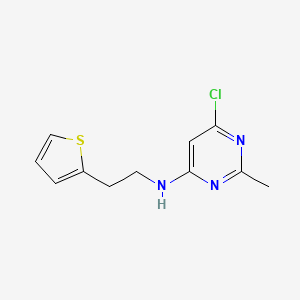

![molecular formula C10H7ClFN3O B1467570 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1465068-07-8](/img/structure/B1467570.png)

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

概要

説明

The compound “1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a 1,2,3-triazole ring, a common structure in many biologically active compounds . The presence of the chloro and fluoro substituents on the phenyl ring could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques would provide information about the compound’s functional groups, molecular weight, and overall structure.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating methyl group. The aldehyde group could undergo various reactions, such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar aldehyde group and the halogen atoms could affect the compound’s solubility, boiling point, and melting point .科学的研究の応用

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, play a critical role in the development of new drugs due to their diverse biological activities. They are part of a class of five-membered heterocyclic compounds that have shown a broad range of biological activities. The interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases, has increased. This review highlighted the significance of triazole derivatives in therapeutic advancements, emphasizing the need for new, more efficient preparations that consider green chemistry, energy savings, and sustainability (Ferreira et al., 2013).

Synthesis and Chemical Properties

The development of novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been a focal point of research due to their significant dipole moment and stability, which support hydrogen bonding and dipole-dipole interactions with biological targets. The copper(I) catalyzed regioselective synthesis introduced by Sharpless and Meldal has been particularly noteworthy, facilitating the exploration of new pathways for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Environmental Applications

1,2,3-Triazole derivatives have also found applications in environmental science, particularly as corrosion inhibitors for metal surfaces. Their aromatic stability and resistance to reduction, oxidation, or hydrolysis in acidic and basic environments make them suitable for protecting steels, copper, iron, aluminum, and their alloys in aggressive media. The eco-friendly synthesis methods reviewed, including those using water extracts and biosourced catalysts, offer advantages in terms of reaction times, yields, and applicability to industrial drug synthesis and other areas (de Souza et al., 2019).

Anticancer Research

The hybridization of 1,2,3-triazole with other anticancer pharmacophores has emerged as a promising strategy in the fight against cancer, including drug-resistant variants. The synthesis of 1,2,3-triazole-containing hybrids has been driven by the need for novel anticancer agents with reduced side effects and improved efficacy. These compounds have demonstrated a range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, making them valuable in therapeutic interventions for cancer treatment (Xu et al., 2019).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a way that leads to various biological activities .

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWABRODHZPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

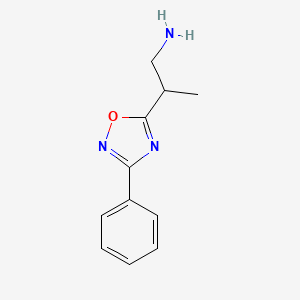

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)

![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)

![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)

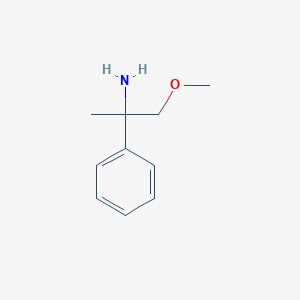

![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)

![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)